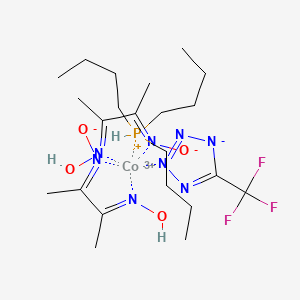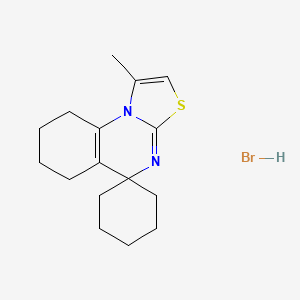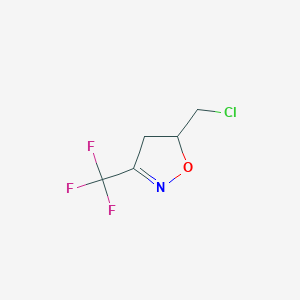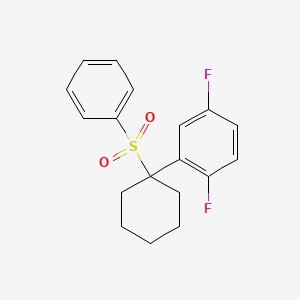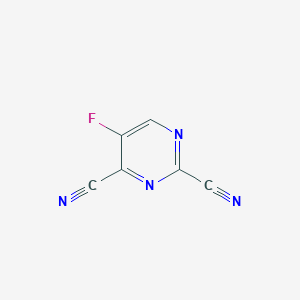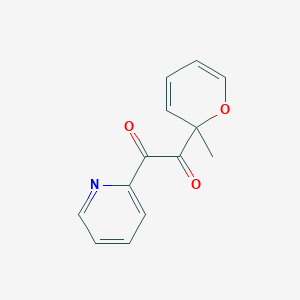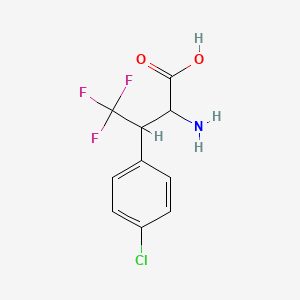
Sodium phenylacetylisoglutaminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phenylacetylisoglutaminate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of phenylacetate and glutamine, and it is known for its role in metabolic processes, particularly in the context of urea cycle disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium phenylacetylisoglutaminate can be synthesized through the conjugation of phenylacetate with glutamine. The reaction typically involves the use of phenylacetyl-CoA and L-glutamine as substrates, catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyltransferase. The reaction conditions often include a controlled environment with specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fermentation processes where the necessary enzymes are produced by genetically engineered microorganisms. The substrates are then introduced, and the reaction is carried out in bioreactors under controlled conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium phenylacetylisoglutaminate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce phenylacetylglutamine, while substitution reactions can yield a variety of substituted phenylacetylisoglutaminate derivatives.
Applications De Recherche Scientifique
Sodium phenylacetylisoglutaminate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating urea cycle disorders and other metabolic conditions.
Mécanisme D'action
The mechanism of action of sodium phenylacetylisoglutaminate involves its role in the urea cycle. It acts by conjugating with ammonia to form phenylacetylglutamine, which is then excreted in the urine. This process helps in reducing the levels of ammonia in the blood, particularly in individuals with urea cycle disorders. The molecular targets include enzymes involved in the urea cycle, such as phenylacetyltransferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetylglutamine: A closely related compound formed by the conjugation of phenylacetate and glutamine.
Sodium phenylbutyrate: Another compound used in the treatment of urea cycle disorders, which is metabolized to phenylacetate and then conjugated with glutamine.
Glycerol phenylbutyrate: A prodrug of phenylbutyrate that is also used in the management of urea cycle disorders.
Uniqueness
Sodium phenylacetylisoglutaminate is unique due to its specific role in the urea cycle and its ability to conjugate with ammonia, facilitating its excretion. This property makes it particularly valuable in the treatment of metabolic conditions associated with elevated ammonia levels .
Propriétés
Numéro CAS |
128932-51-4 |
|---|---|
Formule moléculaire |
C13H15N2NaO4 |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
sodium;(4S)-5-amino-5-oxo-4-[(2-phenylacetyl)amino]pentanoate |
InChI |
InChI=1S/C13H16N2O4.Na/c14-13(19)10(6-7-12(17)18)15-11(16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,19)(H,15,16)(H,17,18);/q;+1/p-1/t10-;/m0./s1 |
Clé InChI |
DTOWEMWBLNFCCM-PPHPATTJSA-M |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)[O-])C(=O)N.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)[O-])C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
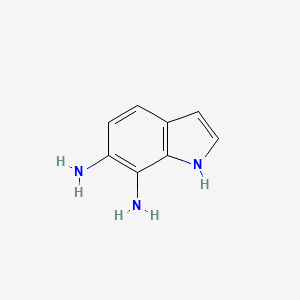
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
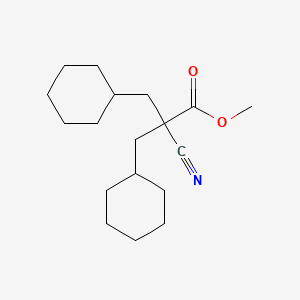
![(((2S,3S,5R)-5-(2,4-Dioxo-5-((E)-3-(5-((3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl)triphosphoricacid](/img/structure/B13095200.png)
